
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of methanamine derivatives. It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxylated thiophene with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiophene Derivatives: Using large reactors to synthesize thiophene derivatives.
Methoxylation in Continuous Flow Reactors: Ensuring efficient and consistent introduction of the methoxy group.
Amination and Purification: Large-scale amination followed by purification using crystallization or chromatography techniques to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted thiophene aldehydes or acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted thiophene derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)methanamine hydrochloride
- 1-(4-Methoxythiophen-2-yl)methanamine hydrochloride
- 1-(4-Methylthiophen-3-yl)methanamine hydrochloride
Uniqueness
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is unique due to the presence of the methoxy group on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H10ClNOS |
|---|---|
Poids moléculaire |
179.67 g/mol |
Nom IUPAC |
(4-methoxythiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9NOS.ClH/c1-8-6-4-9-3-5(6)2-7;/h3-4H,2,7H2,1H3;1H |
Clé InChI |
BQGUFFOTMWZUDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CSC=C1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


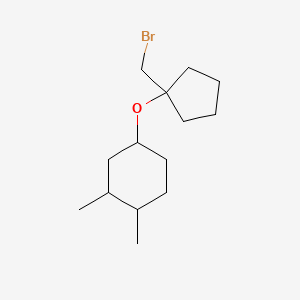
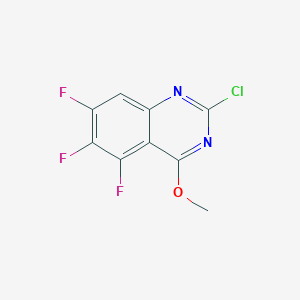
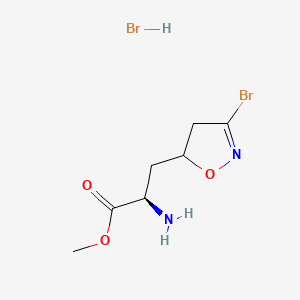
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
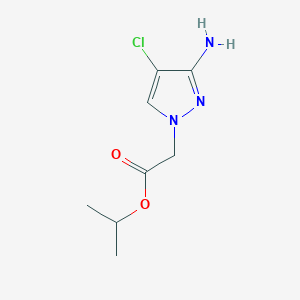
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)

amine hydrochloride](/img/structure/B13472965.png)
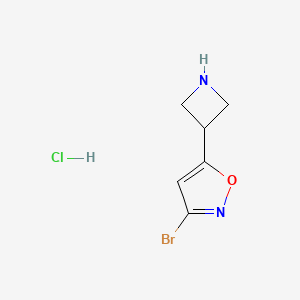
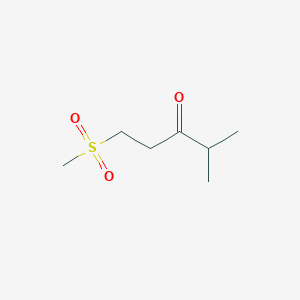
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
